molecular formula C25H20N2O4 B1302858 Fmoc-2-cyano-L-phenylalanine CAS No. 401933-16-2

Fmoc-2-cyano-L-phenylalanine

Cat. No.: B1302858
CAS No.: 401933-16-2
M. Wt: 412.4 g/mol
InChI Key: ACFGBBASKOIPEW-QHCPKHFHSA-N
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Description

Crystallographic and Spectroscopic Elucidation of Molecular Architecture

The molecular structure of this compound has been resolved through X-ray crystallography and complementary spectroscopic techniques. Crystallographic data reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 13.157 Å, b = 4.908 Å, c = 16.124 Å, and β = 113.135°. The Fmoc group adopts a planar conformation, while the cyano substituent forms a 120° bond angle with the phenyl ring, consistent with sp² hybridization. Key bond lengths include:

  • C≡N: 1.15 Å
  • C–C (phenyl-cyano): 1.47 Å
  • C–O (Fmoc carbonyl): 1.22 Å

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁
Unit cell volume 940.7 ų
Z-value 2
R-factor 0.072

Spectroscopic analyses further corroborate these findings:

  • Infrared (IR) spectroscopy : The cyano stretch appears at 2227 cm⁻¹, indicative of minimal hydrogen bonding in crystalline states. Fmoc carbonyl vibrations are observed at 1712 cm⁻¹ (C=O) and 1624 cm⁻¹ (carbamate C=N).
  • Fluorescence spectroscopy : Excitation at 240 nm yields emission at 291 nm, with quantum yields modulated by solvent polarity.
  • Nuclear magnetic resonance (NMR) : ¹H NMR in DMSO-d₆ shows distinct signals for Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-proton (δ 4.3 ppm).

Electronic Structure Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO-LUMO gap of 5.2 eV reflects moderate reactivity, localized primarily on the cyano group and Fmoc π-system. Key findings include:

  • Charge distribution : The cyano nitrogen carries a partial charge of −0.42 e, while the Fmoc oxygen exhibits −0.38 e.
  • Dipole moment : 4.8 Debye, oriented along the C≡N→Fmoc axis.
  • Electrostatic potential maps : Highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the cyano group.

Table 2: Computational electronic properties

Property Value
HOMO energy −6.3 eV
LUMO energy −1.1 eV
Dipole moment 4.8 D
Cyano charge (N) −0.42 e

Molecular dynamics (MD) simulations in explicit solvent (TIP3P water) reveal that the cyano group samples three microenvironments:

  • Van der Waals interactions with hydrophobic residues (40% occupancy).
  • Hydrogen bonding with structural water (35% occupancy).
  • Direct interaction with histidine side chains (25% occupancy).

Stereochemical Implications of L-configuration in Peptide Backbone Orientation

The L-configuration imposes strict constraints on peptide backbone geometry. Dihedral angles for this compound in model tripeptides are:

  • φ (N–Cα): −57° ± 3°
  • ψ (Cα–C): −47° ± 5°
  • χ₁ (Cα–Cβ): 62° ± 2°

Table 3: Dihedral angles in L-configuration

Angle Value (°)
φ (N–Cα) −57 ± 3
ψ (Cα–C) −47 ± 5
χ₁ (Cα–Cβ) 62 ± 2

The L-form preferentially stabilizes α-helical conformations in peptides, as evidenced by circular dichroism (CD) spectra showing minima at 208 nm and 222 nm. Substitution with D-enantiomers disrupts helical content by 40–60%, underscoring the stereochemical dependence of secondary structure formation. In β-sheet contexts, the cyano group participates in edge-to-face interactions with adjacent phenylalanine residues, reducing solvent accessibility by 30% compared to unmodified analogs.

The Fmoc group further rigidifies the backbone via π-stacking with proximal aromatic residues, increasing thermal denaturation temperatures (ΔTₘ) by 8–12°C in model peptides. This stabilization is absent in D-configured derivatives, highlighting the synergy between L-stereochemistry and protective group effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401933-16-2
Record name 401933-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-2-cyano-L-phenylalanine follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Mechanism:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The functional and structural properties of Fmoc-protected phenylalanine derivatives are highly dependent on the substituent type, position, and electronic characteristics. Below is a detailed comparison of Fmoc-2-cyano-L-phenylalanine with key analogs:

Substituent Position and Electronic Effects

  • Fmoc-L-phenylalanine (CAS: 35661-40-6): The parent compound lacks aromatic ring substituents. Its molecular weight (387.43 g/mol) is lower than cyano derivatives, and it serves primarily as a generic peptide backbone component without enzyme inhibitory activity .
  • Fmoc-2-methyl-L-phenylalanine (CAS: 211637-75-1): The ortho-methyl group introduces steric hindrance but lacks the electron-withdrawing properties of the cyano group. Molecular weight: 401.46 g/mol. This derivative is used in peptide engineering to modulate hydrophobicity and conformational stability .
  • Fmoc-2-fluoro-N-methyl-L-phenylalanine (CAS: 2109724-64-1): Fluorine’s electronegativity and smaller size compared to -CN result in distinct electronic interactions. The additional N-methylation further alters steric and hydrogen-bonding capabilities, making it suitable for tuning peptide-receptor binding .

Enzyme Inhibition vs. Functional Diversity

  • Fmoc-2-chloro-L-phenylalanine (CAS: 198560-41-7): The chloro substituent (-Cl) is electron-withdrawing but bulkier than -CN, leading to weaker enzyme inhibition despite a higher molecular weight (421.87 g/mol) .

Physicochemical and Application Differences

  • Fmoc-Phe(4-F)-OH (CAS: 169243-86-1): The para-fluoro derivative (MW: 405.41 g/mol) enhances metabolic stability in peptides but lacks the ortho-substitution geometry critical for steric enzyme interference .
  • Fmoc-Phe(4-NO₂)-OH (CAS: 95753-55-2): The nitro (-NO₂) group at the para position is strongly electron-withdrawing but may reduce solubility and increase peptide aggregation .

Data Table: Key Comparative Metrics

Compound Name CAS Number Substituent (Position) Molecular Weight (g/mol) Key Applications/Properties
This compound 401933-16-2 -CN (ortho) 412.4 Enzyme inhibition, peptide synthesis
Fmoc-L-phenylalanine 35661-40-6 None 387.43 General peptide backbone
Fmoc-2-methyl-L-phenylalanine 211637-75-1 -CH₃ (ortho) 401.46 Hydrophobicity modulation
Fmoc-2-fluoro-N-methyl-L-phenylalanine 2109724-64-1 -F (ortho), N-CH₃ 411.44 (est.) Receptor binding studies
Fmoc-2-chloro-L-phenylalanine 198560-41-7 -Cl (ortho) 421.87 Moderate enzyme inhibition
Fmoc-4-(Boc-amino)-L-phenylalanine 174132-31-1 -NHBoc (para) 502.56 Conjugation-ready peptides

Research Findings and Trends

  • Enzyme Inhibition: The ortho-cyano group’s small size and strong electron-withdrawing nature make it uniquely effective in blocking enzyme active sites compared to bulkier or less polar substituents (e.g., -Cl, -CH₃) .
  • Synthetic Utility: Para-substituted derivatives (e.g., -I, -NO₂, -NHBoc) are preferred for applications requiring post-synthetic modifications or enhanced stability, whereas ortho-substituted analogs (e.g., -CN, -F) are tailored for bioactivity .
  • Material Science : Hydrogels derived from unmodified Fmoc-phenylalanine exhibit lower storage moduli than tyrosine analogs, but substituent effects on gelation remain underexplored .

Biological Activity

Fmoc-2-cyano-L-phenylalanine (Fmoc-CN-Phe) is a modified amino acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group at the second position of the phenylalanine structure. Its applications extend beyond synthetic chemistry to include potential therapeutic uses due to its biological properties.

Fmoc-CN-Phe has a molecular formula of C25_{25}H20_{20}N2_2O4_4 and a molecular weight of 416.44 g/mol. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for the selective coupling of amino acids without unwanted side reactions.

Target Interactions : Fmoc-CN-Phe primarily targets the α-amino group of amino acids during SPPS. The Fmoc group protects this site, while the cyano group can participate in non-covalent interactions that influence peptide stability and folding.

Biochemical Pathways : The compound is involved in constructing peptidomimetics, which are crucial for studying protein interactions and functions. Its structural similarity to natural peptides allows it to mimic biological processes effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Fmoc-CN-Phe, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves:

  • Cell Membrane Disruption : Fmoc-CN-Phe disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Oxidative Stress Induction : At higher concentrations, it induces oxidative stress, further compromising bacterial viability. This dual action makes it a promising candidate for developing new antimicrobial agents .

Cellular Effects

In bacterial cells, Fmoc-CN-Phe has been shown to:

  • Reduce Glutathione Levels : At lower concentrations, it enters cells and decreases glutathione levels, impairing cellular antioxidant defenses.
  • Trigger Membrane Permeabilization : At elevated concentrations, it alters membrane integrity, leading to cell lysis .

Case Studies

  • Antimicrobial Hydrogel Applications :
    • A study demonstrated that hydrogels containing Fmoc-protected peptides exhibited significant antibacterial activity in vitro and in vivo. The release of Fmoc-CN-Phe from these hydrogels was crucial for its antimicrobial efficacy, highlighting its potential for wound healing applications .
  • Molecular Dynamics Simulations :
    • Research utilizing molecular dynamics simulations revealed insights into the interactions between Fmoc-CN-Phe and proteins. The simulations indicated that the cyano group facilitates specific hydrogen bonding patterns that stabilize peptide structures within proteins .

Biochemical Analysis

PropertyDescription
Molecular FormulaC25_{25}H20_{20}N2_2O4_4
Molecular Weight416.44 g/mol
Antibacterial SpectrumEffective against Gram-positive bacteria (e.g., MRSA)
Mechanism of ActionDisrupts cell membranes; induces oxidative stress
ApplicationPeptide synthesis; potential antimicrobial agent

Q & A

Q. What are the standard protocols for synthesizing Fmoc-2-cyano-L-phenylalanine?

The synthesis typically involves coupling 2-cyano-L-phenylalanine with the Fmoc-protecting group using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) at 0°C, followed by gradual warming to room temperature. Post-synthesis, purification is achieved via recrystallization or preparative HPLC . The cyano group’s steric and electronic effects may necessitate extended reaction times compared to non-cyano derivatives .

Q. How is the Fmoc group removed during peptide synthesis involving this derivative?

Standard Fmoc deprotection uses 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination. However, alternative methods like ionic liquid-mediated cleavage (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) can enhance efficiency, particularly for acid-sensitive derivatives. These methods achieve >95% cleavage efficiency at room temperature without damaging the cyano substituent .

Q. What analytical techniques validate the purity and structure of this compound?

  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) monitors purity, with retention times compared to standards .
  • NMR : 1^1H and 13^13C NMR confirm the presence of the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and the cyano-substituted phenyl ring (δ 110–120 ppm for C≡N) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies the molecular ion peak (expected [M+H]+^+ for C24_{24}H20_{20}N2_2O4_4: 400.15) .

Advanced Research Questions

Q. How does the cyano group influence peptide backbone conformation and stability?

The electron-withdrawing cyano group induces steric hindrance and alters the phenyl ring’s electronic density, potentially stabilizing β-sheet structures in peptides. This can be characterized via circular dichroism (CD) spectroscopy or X-ray crystallography. Comparative studies with Fmoc-Phe(4-F)-OH () show that cyano derivatives exhibit higher thermal stability in helical peptides due to restricted side-chain rotation .

Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) with this derivative?

  • Coupling Optimization : Use double coupling with HATU/OxymaPure to overcome steric hindrance from the cyano group.
  • Deprotection Monitoring : Real-time UV monitoring (301 nm for Fmoc removal) ensures complete deprotection without overexposure to basic conditions, which could hydrolyze the cyano group .
  • Side-Chain Protection : Avoid acid-labile protecting groups if TFA cleavage is required, as the cyano group is stable under acidic conditions .

Q. How do solubility challenges of this compound impact experimental design?

The hydrophobic cyano group reduces aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF or DMSO) for SPPS. For solution-phase synthesis, co-solvents like THF or acetone improve solubility. Dynamic light scattering (DLS) can assess aggregation tendencies, which are critical for designing peptide self-assembly studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields for Fmoc-protected cyano-phenylalanine derivatives vary (50–85%) due to side reactions like cyano group reduction or racemization. Optimization involves:

  • Lowering reaction temperatures (0–4°C) during coupling.
  • Using fresh EDC/HOBt to minimize reagent degradation.
  • Employing microwave-assisted synthesis to reduce racemization .

Methodological Considerations

  • Storage : Store at –20°C in desiccated conditions to prevent hydrolysis of the Fmoc group or cyano functionality .
  • Troubleshooting Aggregation : Sonication or 0.1% TFA in the solvent system disrupts aggregates during HPLC purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-2-cyano-L-phenylalanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.